molecular formula C14H11NO3 B1311941 4'-Nitro-2-phenylacetophenone CAS No. 3769-84-4

4'-Nitro-2-phenylacetophenone

Cat. No. B1311941
CAS RN: 3769-84-4
M. Wt: 241.24 g/mol
InChI Key: KWRIWTMLSQASGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Nitro-2-phenylacetophenone is an organic compound with the molecular formula C14H11NO3 . It is a yellow solid .


Molecular Structure Analysis

The molecular weight of 4’-Nitro-2-phenylacetophenone is 241.25 . The InChI code for this compound is 1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 .


Physical And Chemical Properties Analysis

4’-Nitro-2-phenylacetophenone is a yellow solid . It has a molecular weight of 241.25 .

Scientific Research Applications

Electrochemical Applications

4'-Nitro-2-phenylacetophenone exhibits significant electrochemical properties, particularly in the modification of carbon electrodes. Research by Ortiz et al. (1998) focused on the electrochemical behavior of 4-nitrophenyl modified glassy carbon electrodes. This study revealed that the reduction of the 4-nitrophenyl film leads to significant alterations in the blocking properties of the grafted film, creating a variety of electrochemically active moieties, such as nitrosophenyl, hydroxyaminophenyl, and aminophenyl. This property is crucial for applications in electrochemical sensors and devices (Ortiz et al., 1998).

Pharmaceutical Synthesis

4'-Nitro-2-phenylacetophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Halstyan and Bushuiev (2021) investigated the catalytic oxidation of 4-nitroethylbenzene by ozone to produce 4-nitroacetophenone, an essential intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol. Their findings highlighted an efficient low-temperature synthesis process that achieves a high yield of 4-nitroacetophenone, demonstrating its vital role in pharmaceutical manufacturing (Halstyan & Bushuiev, 2021).

Molecular Electronic Devices

In the field of molecular electronics, 4'-Nitro-2-phenylacetophenone-related compounds have shown promising applications. Chen et al. (1999) utilized a molecule containing a nitroamine redox center, which is structurally similar to 4'-Nitro-2-phenylacetophenone, in a molecular electronic device. The device demonstrated negative differential resistance and a significant on-off peak-to-valley ratio, indicating the potential of such compounds in advanced electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Crystallography and Material Science

The study of crystal structures and lattice energies of compounds related to 4'-Nitro-2-phenylacetophenone offers insights into their material properties. Bogdanov et al. (2020) investigated the crystal structure of 2′-(4-nitrobenzoyloxy)acetophenone, an isomer of 4'-Nitro-2-phenylacetophenone. Their research provided valuable information on the impact of nitro group placement on molecular conformation, which is crucial for understanding the material properties of these compounds (Bogdanov et al., 2020).

Photopolymerization

4'-Nitro-2-phenylacetophenone and its derivatives have applications in photopolymerization processes. Guillaneuf et al. (2010) explored the use of a compound bearing a chromophore group linked to an aminoxyl function, which is structurally analogous to 4'-Nitro-2-phenylacetophenone, as a photoiniferter. This compound efficiently initiated photopolymerization, indicating the potential of 4'-Nitro-2-phenylacetophenone derivatives in the development of novel photopolymerization techniques (Guillaneuf et al., 2010).

Safety and Hazards

While specific safety and hazard information for 4’-Nitro-2-phenylacetophenone is not available, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRIWTMLSQASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446900
Record name 4'-NITRO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3769-84-4
Record name 4'-NITRO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Nitro-2-phenylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Nitro-2-phenylacetophenone
Reactant of Route 3
Reactant of Route 3
4'-Nitro-2-phenylacetophenone
Reactant of Route 4
Reactant of Route 4
4'-Nitro-2-phenylacetophenone
Reactant of Route 5
Reactant of Route 5
4'-Nitro-2-phenylacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Nitro-2-phenylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.